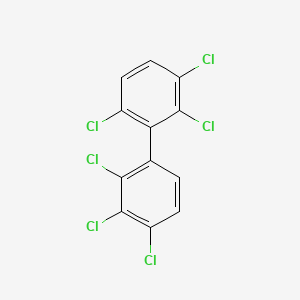

2,2',3,3',4,6'-Hexachlorobiphenyl

Beschreibung

Eigenschaften

IUPAC Name |

1,2,3-trichloro-4-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-4-7(14)11(17)9(6)5-1-2-8(15)12(18)10(5)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJVIVEFXPEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074141 | |

| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-05-1 | |

| Record name | PCB 132 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814T8D9W95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The reaction typically employs 2,3,4-trichlorophenyl bromide and a complementary chlorinated aryl halide as precursors. Copper catalysts, such as copper bronze or copper(I) iodide, facilitate the coupling by generating aryl radicals that combine to form the biphenyl structure. The choice of substrates is critical to ensure that the chlorine atoms occupy the desired positions (2,2',3,3',4,6'). For instance, using 2,3,4-trichlorophenyl bromide and 2,3,6-trichlorophenyl iodide as starting materials increases the likelihood of achieving the target substitution pattern.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Temperature : Elevated temperatures (150–200°C) accelerate the reaction but may promote side reactions, such as over-coupling or dehalogenation.

-

Catalyst loading : Copper concentrations between 5–10 mol% balance catalytic activity and cost efficiency.

-

Solvent system : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of aryl halides and stabilize intermediates.

Despite its versatility, the Ullmann method often yields mixtures of PCB congeners, necessitating rigorous purification via column chromatography or high-performance liquid chromatography (HPLC).

Direct Chlorination of Biphenyl

Direct chlorination of biphenyl represents a scalable industrial approach to synthesizing this compound. This method relies on the sequential addition of chlorine atoms to the biphenyl framework under controlled conditions.

Chlorination Process and Catalysis

Biphenyl is subjected to chlorination using chlorine gas () in the presence of a Lewis acid catalyst, typically iron(III) chloride (). The reaction proceeds via electrophilic aromatic substitution, where polarizes , generating ions that attack the biphenyl ring. The positions of chlorination are influenced by steric and electronic factors, with meta and para positions being preferentially occupied due to lower activation energy.

Controlling Regioselectivity

Achieving the 2,2',3,3',4,6' substitution pattern requires precise modulation of:

-

Temperature : Maintaining temperatures between 200–250°C minimizes incomplete chlorination while avoiding decomposition.

-

Chlorine flow rate : Gradual introduction of ensures stepwise chlorination, reducing the formation of higher chlorinated byproducts.

-

Reaction time : Extended durations (24–48 hours) favor progressive chlorination but increase energy costs.

Industrial reactors often employ batch processes with automated monitoring systems to adjust these parameters in real time.

Industrial Production and Scalability

Large-scale synthesis of this compound necessitates balancing efficiency with environmental and safety considerations.

Batch vs. Continuous Processes

Byproduct Management

The primary challenge in industrial production is the separation of this compound from co-formed isomers, such as 2,2',3,4,4',6'-Hexachlorobiphenyl. Distillation under reduced pressure (0.1–1.0 mmHg) and fractional crystallization are commonly employed, albeit with significant energy inputs.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Ullmann Coupling and Direct Chlorination Methods

Analyse Chemischer Reaktionen

2,2’,3,3’,4,6’-Hexachlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its atropselective oxidation by human liver microsomes, leading to the formation of hydroxylated metabolites . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation process. The major products formed from these reactions are hydroxylated derivatives such as 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol and 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol .

Wissenschaftliche Forschungsanwendungen

Historical Applications

Electrical Equipment

Historically, 2,2',3,3',4,6'-Hexachlorobiphenyl was primarily used in electrical transformers and capacitors as a dielectric fluid due to its excellent insulating properties and high thermal stability. It was utilized in closed systems until the late 1970s when regulatory measures led to its discontinuation due to bioaccumulation concerns and potential health risks associated with PCBs .

Industrial Uses

Beyond electrical applications, this compound was also employed in hydraulic fluids, plasticizers for synthetic resins, and various consumer products such as paints and inks. The versatility of PCBs made them valuable in many industrial contexts until their environmental persistence became a major concern .

Current Research Applications

Despite the ban on PCBs, ongoing research continues to investigate the implications of this compound in various fields:

Toxicology and Environmental Science

Studies have focused on the toxicological effects of this compound on human health and ecosystems. Research indicates that exposure can lead to endocrine disruption and potential carcinogenic effects. For instance, investigations into the metabolism of this compound reveal that it can form hydroxylated metabolites that may exhibit neurotoxic properties .

Biodegradation Studies

Research is also being conducted on the biodegradation pathways of PCBs. Understanding how this compound degrades in natural environments is crucial for developing bioremediation strategies to mitigate its environmental impact .

Case Study 1: PCB Contamination Incident in Belgium

In January 1999, an incident involving PCB contamination occurred when animal feed contaminated with PCB mixtures was distributed across Belgium. This led to widespread food safety concerns and prompted significant regulatory changes regarding PCB monitoring in food products. The event highlighted the long-term persistence of PCBs like this compound in the environment and their potential to enter the food chain .

Case Study 2: Metabolic Studies

Recent studies have explored the metabolic pathways of this compound using human liver microsomes. These studies have shown interindividual variation in metabolism rates and identified specific hydroxylated metabolites formed during this process. Such findings are critical for understanding the compound's toxicological profile and its effects on human health .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Electrical Equipment | Used as dielectric fluid in transformers and capacitors | Banned due to environmental persistence |

| Industrial Uses | Employed in hydraulic fluids and plasticizers | Versatile applications until regulatory bans |

| Toxicology | Investigated for carcinogenic potential | Linked to endocrine disruption |

| Biodegradation | Studied for natural degradation pathways | Insights into bioremediation strategies |

| Metabolic Studies | Explored metabolic pathways using human liver microsomes | Identified specific metabolites with neurotoxic potential |

Wirkmechanismus

The mechanism of action of 2,2’,3,3’,4,6’-Hexachlorobiphenyl involves its interaction with cytochrome P450 enzymes, leading to its oxidation and the formation of reactive metabolites . These metabolites can interact with cellular targets, including dopaminergic cells, potentially leading to neurotoxic effects . The compound’s persistence in the environment and its ability to bioaccumulate further contribute to its toxicological profile .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

- 2,2’,3,3’,6,6’-Hexachlorobiphenyl

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

Biologische Aktivität

2,2',3,3',4,6'-Hexachlorobiphenyl (PCB-132) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds characterized by their multiple chlorine substitutions on biphenyl structures. This compound is notable for its significant biological activity and environmental persistence, making it a subject of extensive research concerning its toxicological effects and mechanisms of action.

- Molecular Formula : C₁₂H₄Cl₆

- Molecular Weight : 360.88 g/mol

- Boiling Point : 385-420 °C

- Melting Point : ~150 °C

- Flash Point : ~141 °C

- Biological Half-Life : Approximately 436.52 days .

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in various biological responses, including:

- Cellular Communication Disruption : PCB-132 can inhibit intercellular communication, promoting tumor growth through mechanisms that remain partially understood .

- Reactive Metabolite Formation : The compound generates reactive metabolites that can cause cellular injury and proliferation by increasing reactive oxygen species (ROS) levels, disrupting cytochrome P450 (CYP) oxygenases and glutathione S-transferases .

- Calcium Homeostasis Alteration : It affects calcium channel function, which may lead to neurological changes through mechanisms dependent on the AhR .

Toxicological Effects

Research indicates several toxicological effects associated with PCB-132 exposure:

- Carcinogenic Potential : Classified as a type B2 carcinogen by the IRIS database based on studies showing carcinogenicity in animal models . Although human evidence remains inconclusive, there are indications of potential carcinogenic effects.

- Hepatic Effects : In animal studies, PCB-132 has been linked to increased liver weight and porphyrin accumulation in the liver of rats, suggesting potential hepatic porphyria development .

- Mortality in Avian Species : A single dose of Aroclor 1260 (a PCB mixture including PCB-132) resulted in mortality in pigeons within 120 hours post-exposure .

Study 1: Liver Effects in Rats

A study conducted on rats exposed to varying doses of PCB-132 showed:

- Increased activation of liver enzymes such as ethoxyresorufin deethylase and aminopyrine demethylase.

- No immediate toxic effects were observed despite increased liver weight .

Study 2: Environmental Persistence

PCB-132's classification as a persistent organic pollutant (POP) highlights its long-term environmental impact. Its stability contributes to bioaccumulation in wildlife and potential biomagnification in food chains. This persistence raises concerns regarding ecological and human health risks associated with contaminated environments.

Summary of Findings

The biological activity of this compound is marked by its interactions with critical cellular pathways and its potential for significant toxicological effects. The following table summarizes key findings related to its biological activity:

| Characteristic | Details |

|---|---|

| Molecular Formula | C₁₂H₄Cl₆ |

| Biological Half-Life | ~436.52 days |

| Mechanisms | AhR interaction, ROS generation |

| Carcinogenic Classification | Type B2 carcinogen |

| Toxic Effects | Liver enlargement, potential hepatic porphyria |

| Environmental Impact | Persistent organic pollutant (POP), bioaccumulation risk |

Q & A

Q. What analytical methods are recommended for quantifying 2,2',3,3',4,6'-Hexachlorobiphenyl in environmental or biological samples?

Gas chromatography coupled with mass spectrometry (GC/MS) is the gold standard for confirmatory analysis, with a detection threshold as low as 0.2 ng/mL in serum or plasma . For calibration, use certified reference materials (CRMs) such as 35 µg/mL solutions in isooctane, stored at ambient temperature (>5°C) with sonication to ensure homogeneity . Congener-specific separation requires high-resolution capillary columns (e.g., DB-5MS) to resolve co-eluting polychlorinated biphenyl (PCB) isomers.

Table 1: Key Analytical Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Detection Limit (GC/MS) | 0.2 ng/mL | |

| CRM Concentration | 35 µg/mL in Isooctane | |

| Column Type | DB-5MS (30 m × 0.25 mm × 0.25 µm) |

Q. How do regulatory classifications impact experimental design for handling this compound?

This compound is classified as a First-Class Specific Chemical Substance under Japan’s Chemical Substances Control Law (CSCL), requiring prior approval for laboratory use . Researchers must implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to minimize inhalation and dermal exposure. Waste disposal must comply with hazardous material guidelines, including incineration at >1,200°C to prevent dioxin formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between PCB congeners such as this compound and 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)?

Toxicity variations arise from structural differences affecting aryl hydrocarbon receptor (AhR) binding affinity. For example, PCB 169 (coplanar structure) exhibits higher dioxin-like toxicity, while this compound (non-coplanar) primarily disrupts endocrine pathways . To address contradictions:

Q. What methodologies are suitable for studying the environmental persistence of this compound in sediment matrices?

Accelerated solvent extraction (ASE) with hexane:acetone (1:1) efficiently recovers PCBs from sediment . For degradation studies:

- Apply stable isotope-labeled analogs (e.g., -PCBs) to track biotic/abiotic transformation pathways .

- Monitor anaerobic dechlorination using Dehalococcoides spp. cultures, noting position-specific chlorine removal rates .

Table 2: Degradation Half-Lives in Sediment

| Condition | Half-Life (Years) | Key Factor | Source |

|---|---|---|---|

| Aerobic | 5–10 | Microbial activity | |

| Anaerobic | 2–5 | Reductive dechlorination |

Q. How can biomonitoring studies account for co-exposure effects of this compound with other organochlorines?

Multivariate statistical models (e.g., principal component analysis) disentangle confounding effects in datasets like NHANES . Key steps:

- Normalize serum/plasma concentrations to lipid content.

- Apply toxic equivalency factors (TEFs) for dioxin-like congeners, excluding non-dioxin-like PCBs like this compound .

- Use machine learning (e.g., random forests) to identify interaction patterns between PCBs and pesticides .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioaccumulation factors (BAFs) for this compound?

Discrepancies stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.